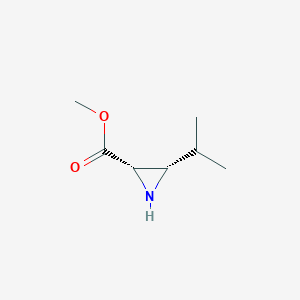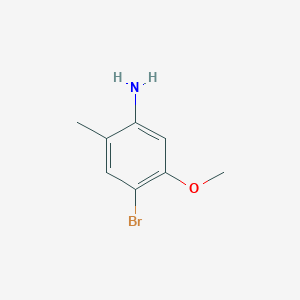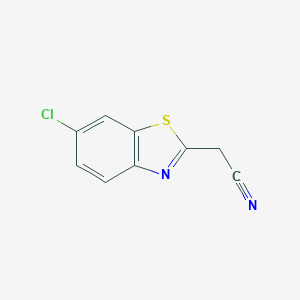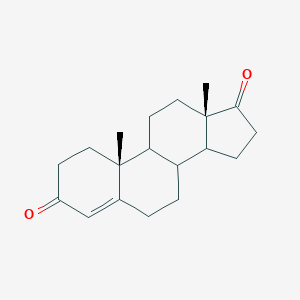
delta(Sup4)-Androstene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta(Sup4)-Androstene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a steroid hormone that is produced naturally in the human body. It is a precursor to testosterone and other androgenic hormones. Its chemical formula is C19H26O2.
Wirkmechanismus
The mechanism of action of 4-AD is not fully understood, but it is believed to work by increasing the levels of testosterone and other androgenic hormones in the body. This can lead to increased muscle growth, improved athletic performance, and other beneficial effects.
Biochemische Und Physiologische Effekte
4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve athletic performance, and enhance recovery after exercise. It can also increase bone density, reduce body fat, and improve mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-AD in laboratory experiments is its ability to promote muscle growth and improve athletic performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also some limitations to using 4-AD in laboratory experiments. For example, it can be difficult to control the dosage and timing of the compound, which can make it difficult to draw accurate conclusions from the results.
Zukünftige Richtungen
There are many potential future directions for research on 4-AD. One area of interest is its potential use in the treatment of medical conditions such as osteoporosis and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug in sports and athletics. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesemethoden
The synthesis of 4-AD can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemicals to produce the compound, while microbial transformation involves the use of microorganisms to convert one substance into another.
Wissenschaftliche Forschungsanwendungen
4-AD has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects, meaning that it can promote muscle growth and improve athletic performance. It has also been studied for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and breast cancer.
Eigenschaften
CAS-Nummer |
897039-79-1 |
|---|---|
Produktname |
delta(Sup4)-Androstene-3,17-dione |
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI-Schlüssel |
AEMFNILZOJDQLW-WFZCBACDSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
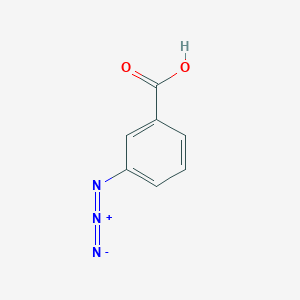
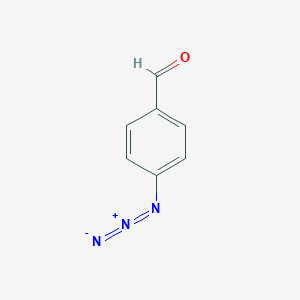
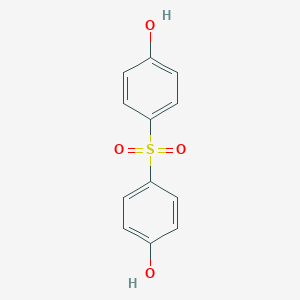
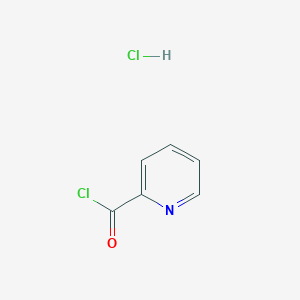
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
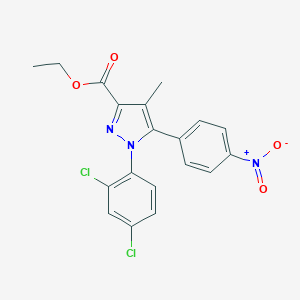
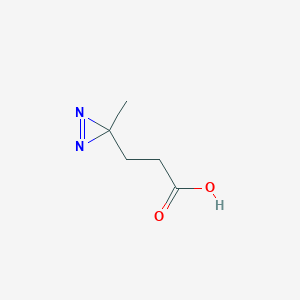
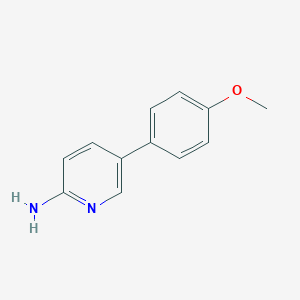
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
